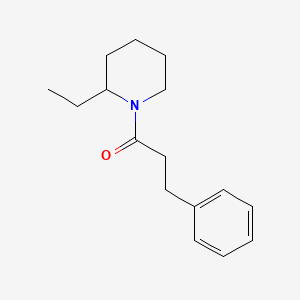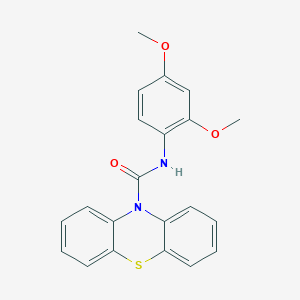![molecular formula C14H16N4O2S B11039304 4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11039304.png)
4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a fused triazine and pyrazole ring system, contributes to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring.
Introduction of the Triazine Ring: The pyrazole intermediate is then reacted with a triazine precursor under conditions that promote ring fusion, such as heating in the presence of a catalyst.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
化学反応の分析
反応の種類
4,7-ジメチル-3-(メチルスルホニル)-8-フェニル-1,4-ジヒドロピラゾロ[5,1-c][1,2,4]トリアジンは、以下のような様々な化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変化させるために使用でき、生物活性を改変する可能性があります。
置換: 求核置換反応または求電子置換反応は、芳香族環またはスルホニル基に新しい置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤がしばしば使用されます。
置換: N-ブロモスクシンイミド (NBS) などのハロゲン化剤や、ハロゲン化アルキルなどの求電子剤を使用することができます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応は様々なアルキル基またはアリール基を導入する可能性があります。
4. 科学研究への応用
化学
化学において、4,7-ジメチル-3-(メチルスルホニル)-8-フェニル-1,4-ジヒドロピラゾロ[5,1-c][1,2,4]トリアジンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探求や、新しい合成方法の開発が可能になります。
生物学
生物学的に、この化合物は、特にキナーゼや細胞シグナル伝達経路に関与する他の酵素の阻害において、酵素阻害剤としての可能性を示しています。これは、がんや炎症性疾患などの疾患の治療における薬剤開発の候補となります。
医学
医学において、この化合物の誘導体は、その治療の可能性について調査されています。生物学的経路を調節する能力は、新しい医薬品の開発のための有望な候補となります。
工業
工業的には、この化合物は、高い熱安定性やユニークな電子特性などの特定の特性を持つ新素材の開発に使用することができます。これには、電子機器、コーティング、ポリマーなどの分野における用途が含まれます。
科学的研究の応用
Chemistry
In chemistry, 4,7-Dimethyl-3-(methylsulfonyl)-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways. This makes it a candidate for drug development in the treatment of diseases such as cancer and inflammatory disorders.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Their ability to modulate biological pathways makes them promising candidates for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. This includes applications in the fields of electronics, coatings, and polymers.
作用機序
4,7-ジメチル-3-(メチルスルホニル)-8-フェニル-1,4-ジヒドロピラゾロ[5,1-c][1,2,4]トリアジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合してその活性を阻害し、関連する生物学的経路を調節することができます。この相互作用は、しばしば水素結合、疎水性相互作用、ファンデルワールス力によって仲介されます。
類似化合物との比較
類似化合物
4,7-ジメチル-3-(メチルスルホニル)-1,4-ジヒドロピラゾロ[5,1-c][1,2,4]トリアジン: フェニル基がありません。これは、その生物活性や化学的性質に影響を与える可能性があります。
8-フェニル-1,4-ジヒドロピラゾロ[5,1-c][1,2,4]トリアジン: メチルスルホニル基がありません。これは、その反応性や用途を変化させる可能性があります。
4,7-ジメチル-1,4-ジヒドロピラゾロ[5,1-c][1,2,4]トリアジン: メチルスルホニル基とフェニル基の両方がありません。これは、その化学的挙動と生物活性を大幅に変化させる可能性があります。
独自性
4,7-ジメチル-3-(メチルスルホニル)-8-フェニル-1,4-ジヒドロピラゾロ[5,1-c][1,2,4]トリアジンに、メチルスルホニル基とフェニル基の両方が存在することは、親油性の向上や、特定の生物学的相互作用の可能性など、ユニークな化学的性質をもたらします。これらの特徴は、それを他の類似化合物と区別し、研究や業界における様々な用途に貢献しています。
特性
分子式 |
C14H16N4O2S |
|---|---|
分子量 |
304.37 g/mol |
IUPAC名 |
4,7-dimethyl-3-methylsulfonyl-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C14H16N4O2S/c1-9-12(11-7-5-4-6-8-11)13-15-16-14(21(3,19)20)10(2)18(13)17-9/h4-8,10,15H,1-3H3 |
InChIキー |
DBJDWOZSVVULTG-UHFFFAOYSA-N |
正規SMILES |
CC1C(=NNC2=C(C(=NN12)C)C3=CC=CC=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11039226.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11039235.png)
![(1Z)-6-(4-chlorophenyl)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039237.png)

![ethyl (2Z)-2-{1-[(2,5-dioxopyrrolidin-1-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B11039249.png)
![1'-isobutyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11039250.png)
![(1E)-1-[(4-fluorophenyl)imino]-4,4-dimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039258.png)
![(1E)-1-[(3,5-dimethoxyphenyl)imino]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039261.png)

![1-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11039280.png)
![8-(3-Chlorophenyl)-4-methyl-3-(methylsulfonyl)pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11039295.png)
![5-(3,5-Dichlorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11039299.png)
![4-(2-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11039312.png)
![N,N'-bis(2,4-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11039321.png)
